3-Amino-4-methoxybenzoic acid

Vue d'ensemble

Description

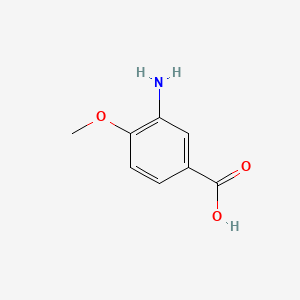

3-Amino-4-methoxybenzoic acid is an organic compound with the molecular formula C8H9NO3. It is a derivative of benzoic acid, featuring an amino group at the third position and a methoxy group at the fourth position on the benzene ring. This compound is known for its applications in organic synthesis, pharmaceuticals, and as an intermediate in various chemical reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3-Amino-4-methoxybenzoic acid can be synthesized through several methods:

Oxidation of p-Cresol: This method involves the oxidation of p-cresol using hydrogen peroxide in the presence of a base to yield this compound.

Oxidation of p-Anisidine: Another method involves the oxidation of p-anisidine using oxidizing agents like hydrogen peroxide or peracetic acid.

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation reactions using p-cresol or p-anisidine as starting materials. The reactions are carried out in controlled environments to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

3-Amino-4-methoxybenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the amino group to an amine.

Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, peracetic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, sulfonyl chlorides.

Major Products

Oxidation Products: Quinones.

Reduction Products: Amines.

Substitution Products: Halogenated or sulfonated derivatives.

Applications De Recherche Scientifique

Pharmaceutical Development

3-Amino-4-methoxybenzoic acid serves as a crucial intermediate in the synthesis of pharmaceuticals. Its derivatives have been investigated for their potential in treating neurological disorders and retroviral infections, including HIV. The compound's ability to enhance drug efficacy and specificity makes it valuable in drug design.

Case Study: HIV Treatment

A notable study highlighted the effectiveness of 3-amino-4-hydroxybenzoic acid (a derivative) in treating HIV. Patients treated with this compound showed significant improvements in CD4 cell counts and overall health, demonstrating its potential as an antiviral agent .

Peptide Synthesis

In peptide synthesis, this compound is utilized as a building block and protecting group. It facilitates solid-phase peptide synthesis, allowing for the creation of complex peptides with enhanced stability and bioactivity.

Data Table: Peptide Synthesis Applications

| Application | Description |

|---|---|

| Solid-Phase Synthesis | Enhances yield and selectivity in peptide formation |

| Stability Improvement | Improves the stability of synthesized peptides |

| Bioactivity Enhancement | Increases the biological activity of peptides |

Bioconjugation

The compound plays a significant role in bioconjugation techniques, which are essential for targeted therapy and diagnostic applications. It aids in attaching drugs or imaging agents to biomolecules, enhancing the specificity of treatments.

Applications in Targeted Therapy

- Drug Delivery Systems : Facilitates the development of systems that deliver drugs directly to target sites.

- Imaging Techniques : Enhances the precision of imaging agents used in diagnostics.

Research in Organic Chemistry

This compound is a versatile building block in organic synthesis. It enables chemists to explore new reaction pathways and develop novel compounds with unique properties.

Key Research Findings

- Used as a reagent for synthesizing VEGFR-2 inhibitors.

- Important for developing dihydroisoquinoline compounds that act as tubulin polymerization inhibitors .

Material Science

The compound is also explored in material science for developing advanced materials such as polymers and coatings. Its ability to modify material properties makes it suitable for various applications.

Material Properties Enhancement

| Material Type | Enhancement Type |

|---|---|

| Polymers | Improved mechanical strength |

| Coatings | Enhanced durability and resistance to wear |

Diagnostic Applications

This compound contributes to creating biosensors and diagnostic tools, improving the detection of biomolecules and enhancing the accuracy of medical diagnostics.

Mécanisme D'action

The mechanism of action of 3-amino-4-methoxybenzoic acid involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can influence the compound’s biological activity and its role in various biochemical pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Amino-4-hydroxybenzoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.

4-Amino-3-methoxybenzoic acid: The positions of the amino and methoxy groups are reversed.

3-Amino-4-methylbenzoic acid: Contains a methyl group instead of a methoxy group.

Uniqueness

3-Amino-4-methoxybenzoic acid is unique due to the presence of both an amino group and a methoxy group on the benzene ring. This combination of functional groups allows for diverse chemical reactivity and makes it a valuable intermediate in various chemical syntheses .

Activité Biologique

3-Amino-4-methoxybenzoic acid (AMBA), a compound with the molecular formula , has garnered attention in various fields, including pharmaceuticals, agriculture, and materials science. This article explores its biological activity, focusing on its therapeutic applications, mechanisms of action, and relevant case studies.

This compound is a white to light yellow crystalline powder, utilized as a reagent in organic synthesis and the development of various pharmaceutical compounds. Its synthesis typically involves the reaction of methoxybenzoic acid derivatives with amine groups under controlled conditions .

Therapeutic Applications

1. Antiviral Activity

Research indicates that AMBA exhibits significant antiviral properties, particularly against retroviruses like HIV. A study demonstrated that AMBA could inactivate HIV at concentrations as low as 0.5 mg/L without harming human lymphocytes . The mechanism involves penetration into the host cell nucleus, effectively targeting the virus while preserving the integrity of host cells.

Case Study: HIV Treatment

- Patient B.N. : A 30-year-old male treated with AMBA showed substantial improvement in health markers after 14 days of administration, including weight gain and increased hemoglobin levels .

- Clinical Outcomes : Patients treated with AMBA reported improvements in symptoms such as fatigue and opportunistic infections.

2. Agricultural Applications

AMBA has been explored for its agricultural potential, particularly as a growth regulator and fungicide. Its derivatives have shown effective inhibition of various plant pathogens and weeds, making it a candidate for sustainable agricultural practices .

Table 1: Agricultural Efficacy of AMBA Derivatives

| Compound | Target Organism | Efficacy (%) | Notes |

|---|---|---|---|

| 3-Bromo-4-methoxybenzoic acid | Cytospora mandshurica | 85 | Effective against fungal pathogens |

| This compound | Coniella diplodiella | 78 | Weed control |

The biological activity of AMBA can be attributed to several mechanisms:

- Antiviral Mechanism : AMBA disrupts viral replication by targeting viral proteins within infected cells, leading to cell recovery and immune system enhancement.

- Fungicidal Action : The compound interferes with fungal cell wall synthesis and metabolic processes, thereby inhibiting growth .

- Growth Regulation : AMBA derivatives can modulate plant hormone levels, promoting growth while suppressing unwanted weed species.

Research Findings

Recent studies have expanded the understanding of AMBA's capabilities:

- Polymerization Studies : Research into copolymers involving AMBA suggests its potential in environmental applications such as heavy metal adsorption from wastewater .

- Gene Cluster Identification : Investigations into genetic pathways related to AMBA biosynthesis have revealed novel insights into its production and potential therapeutic applications .

Propriétés

IUPAC Name |

3-amino-4-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4H,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDGAEAYZQQCBRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70951070 | |

| Record name | 3-Amino-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70951070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2840-26-8, 2840-76-8 | |

| Record name | 3-Amino-4-methoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2840-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3-amino-4-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002840268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-4-methoxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002840768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70951070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-p-anisic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.759 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 3-amino-4-methoxybenzoic acid a versatile building block for various applications?

A: this compound is a bifunctional molecule containing both amine (-NH2) and carboxylic acid (-COOH) groups. These functional groups allow it to participate in various chemical reactions, making it a valuable precursor for synthesizing polymers, coordinating metal ions, and forming conjugates with other molecules. For example, it can be polymerized to create poly(this compound) (PAMB), a conductive polymer. [, , ]

Q2: How does this compound contribute to the properties of conductive hydrogels?

A: When this compound is incorporated into a hydrogel matrix, such as gelatin, it imparts electrical conductivity to the material. This is because PAMB, the polymerized form of this compound, exhibits conductive properties. [] This conductivity is particularly beneficial in biomedical applications, such as promoting nerve regeneration [] and enhancing the efficacy of cardiac pacemakers. []

Q3: Can you elaborate on the role of this compound in nerve regeneration?

A: Conductive hydrogels containing this compound can be used to create nerve guidance conduits (NGCs). [] These conduits bridge the gap in injured nerves, providing a scaffold for regenerating axons. The electrical conductivity of the hydrogel, stemming from this compound, is believed to stimulate neuronal growth and guide axon extension. [] Additionally, these hydrogels can be combined with decellularized extracellular matrix (dECM) to further enhance nerve regeneration. []

Q4: How does the structure of this compound facilitate its use in palladium recovery?

A: this compound can be copolymerized with aniline to create a novel adsorbent material for the recovery of palladium (Pd(II)) from solutions. [] The -NH-/-N/-COOH/-OCH3 groups present in the copolymer's structure can chelate with Pd(II) ions, effectively removing them from the solution. This adsorption process also involves a redox mechanism where Pd(II) is reduced to Pd(0), further enhancing the recovery efficiency. []

Q5: Has this compound demonstrated any potential in the development of antimicrobial agents?

A: Research has explored the synthesis of new oxazolone derivatives incorporating this compound. [] While these derivatives showed moderate to low activity against Staphylococcus aureus and Escherichia coli, this research highlights the potential of using this compound as a starting material for developing novel antimicrobial agents. [] Further investigations into structural modifications and their impact on antimicrobial activity could lead to more potent compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.